7-(2,3-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
The compound “7-(2,3-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a chemical compound with the molecular formula C20H18N4O4 . The structure of the compound was confirmed through single crystal X-ray analysis .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,3-dimethoxybenzaldehyde with 1-(2-hydroxy-6-methoxyphenyl)ethanone in the presence of aqueous KOH solution . The reaction mixture is stirred at room temperature for 10 hours . The resulting precipitate is filtered and washed with water and ethanol .Molecular Structure Analysis
The molecular structure of the compound is shown in the figure provided in the source . The compound has an orthorhombic crystal structure .Chemical Reactions Analysis
The compound can be synthesized through a reaction that could potentially produce two isomers . These isomers are too similar to be distinguished by NMR .Physical And Chemical Properties Analysis
The compound has a melting point of 162-164°C . The IR spectrum shows peaks at 3440.5 cm-1 (υ NH), 2965.2 cm-1 (υ CH3), 1611.5, 1576.1 cm-1 (υ C=C, υ C=N), 1478.3 cm-1 (δ CH2), 1329.8 cm-1 (υ C-N) . The 1H-NMR spectrum provides further details about the hydrogen atoms in the compound .Scientific Research Applications
- Researchers have explored the use of this compound as a reactant for synthesizing Ruthenium (II)-Hmtpo complexes. These complexes may have applications in catalysis, materials science, and coordination chemistry .
- The compound has been investigated for its potential as a dihydroorotate dehydrogenase (DHODH) inhibitor. DHODH is an enzyme involved in pyrimidine biosynthesis, and inhibiting it can disrupt the growth of parasites, including Plasmodium species responsible for malaria .
- As a reactant, this compound participates in the Vilsmeier reaction. This synthetic method allows the introduction of functional groups into conjugated carbocycles and heterocycles, making it useful in organic synthesis .
- Investigations have focused on the compound’s interaction with HIV TAR RNA (trans-activation response element RNA). Understanding this binding mechanism could lead to the development of novel antiviral agents or therapeutic strategies .
- Researchers have developed an eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines using microwave-mediated, catalyst-free conditions. This compound serves as a key building block in such syntheses .
- The crystal structure of this compound (C~20~H~18~N~4~O~4~) has been determined, providing valuable insights into its molecular arrangement. The orthorhombic crystal lattice and atomic coordinates are documented in scientific literature .
Ruthenium (II)-Hmtpo Complexes
Dihydroorotate Dehydrogenase Inhibitors with Antimalarial Activity
Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles
Pharmacological Activity via Binding to HIV TAR RNA
Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
Structural Insights from Crystallography
properties
IUPAC Name |
7-(2,3-dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-12-7-5-8-14(11-12)21-25-22-24-13(2)17(20(23)28)18(27(22)26-21)15-9-6-10-16(29-3)19(15)30-4/h5-11,18H,1-4H3,(H2,23,28)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXWESBTAJYDLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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